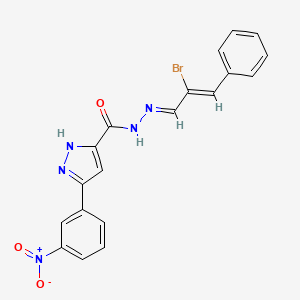![molecular formula C19H19N3O4S2 B11674845 2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11674845.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structural components, including a nitrophenyl group, a thietan-3-yloxy group, and an aceto-hydrazide moiety
Métodos De Preparación
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.
Synthesis of the thietan-3-yloxy intermediate: This step involves the formation of the thietan ring and its subsequent attachment to a phenyl group.
Coupling of intermediates: The final step involves the coupling of the nitrophenyl and thietan-3-yloxy intermediates with an aceto-hydrazide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thietan-3-yloxy groups.
Hydrolysis: The aceto-hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide).
Aplicaciones Científicas De Investigación
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The thietan-3-yloxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE include:
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound has a similar aceto-hydrazide moiety but differs in the presence of a triazole ring instead of a thietan ring.
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Similar to the previous compound but with a different position of the nitro group.
The uniqueness of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H19N3O4S2 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c23-19(13-27-10-14-4-6-16(7-5-14)22(24)25)21-20-9-15-2-1-3-17(8-15)26-18-11-28-12-18/h1-9,18H,10-13H2,(H,21,23)/b20-9+ |
Clave InChI |
HADRFOCXXRNCSV-AWQFTUOYSA-N |
SMILES isomérico |
C1C(CS1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1C(CS1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11674764.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11674769.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11674783.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674784.png)
![N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674794.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674798.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674812.png)
![N-methyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11674826.png)

![N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11674837.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11674851.png)
![2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11674853.png)
